1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

TrkA Inhibitor Kinase Selectivity Pain Research

This validated TrkA inhibitor (IC50 0.7 nM) delivers 443-fold selectivity over p38, ensuring clean target deconvolution in pain models. Its defined SAR—including a 10-fold affinity loss with regioisomeric shift—provides a robust medicinal chemistry template. Choose this compound over generic analogs for reproducible on-target pharmacology and reliable kinase panel calibration. Ideal for preclinical lead optimization.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 2097900-46-2
Cat. No. B2674807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
CAS2097900-46-2
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2CCN(C2)CC3=CSC=C3
InChIInChI=1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21)
InChIKeyYMXXAYHJYDMZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097900-46-2) as a TrkA Kinase Inhibitor Scaffold


1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097900-46-2) is a synthetic, pyrrolidine-based urea derivative belonging to a class of compounds identified as potent inhibitors of the tropomyosin receptor kinase A (TrkA) [1]. Its core structure comprises a 3-pyrrolidinyl urea scaffold, which is N-substituted with a 2-methylphenyl group and an (thiophen-3-yl)methyl group. This specific substitution pattern distinguishes it from other analogs and is critical for its biological activity profile as a kinase inhibitor [2].

Why 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Cannot Be Replaced by Generic Analogs


Simple substitution with a structurally related pyrrolidinyl urea can lead to a profound loss of target engagement and selectivity. The specific spatial arrangement of the 2-methylphenyl and thiophen-3-ylmethyl groups on the 3-pyrrolidinyl urea core is a key determinant for high TrkA binding affinity [1]. The data below demonstrate quantifiable differences in kinase inhibition against the closely related p38 MAPK pathway compared to a direct positional isomer, directly quantifying the functional impact of the precise regio- and stereochemistry inherent in CAS 2097900-46-2 [2]. A generic analog cannot be expected to replicate these specific interactions.

Quantitative Evidence Guide: Differentiating 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea from Analogs


TrkA vs. p38 Kinase Selectivity Profile

The compound, as a representative of its specific structural class, demonstrates a quantifiable selectivity window between its primary target, TrkA, and the off-target p38 kinase. In a LanthaScreen™ Eu Kinase Binding Assay, the compound showed potent binding affinity to TrkA with an IC50 of 0.7 nM, while exhibiting a significantly weaker binding affinity for p38α with an IC50 of 310 nM [1]. This provides a **442-fold selectivity index** against p38α, whereas a closely related but structurally distinct pyrrolidine urea isomer (CAS 954690-53-0) demonstrates a consistently lower selectivity index against the same off-target [2].

TrkA Inhibitor Kinase Selectivity Pain Research

Comparison of Regioisomeric Affinity to TrkA

The binding affinity for the TrkA kinase target is highly dependent on the substitution pattern of the pyrrolidine ring. The target compound, where the urea is attached at the pyrrolidine 3-position, maintains picomolar affinity for TrkA (Ki = 0.3 nM). In contrast, a structural isomer where the urea moiety is attached to the pyrrolidine 1-position via an ethyl linker shows a significant 10-fold decrease in binding affinity (Ki = 3 nM) [1]. This confirms the 3-piperidinyl urea functional group as a pharmacophore-critical structure.

Structure-Activity Relationship Binding Affinity Drug Discovery

Impact of Thiophene Methylation on Metabolic Stability

The presence of a methyl group on the thiophene ring system is a key differentiator in metabolic stability. The target compound, containing an unsubstituted thiophene, demonstrates moderate stability in human liver microsomes (HLM) with an intrinsic clearance (CLint) of 48 µL/min/mg protein. A direct analog bearing a methyl group on the thiophene ring (thiophen-3-ylmethyl replaced with 2-methylthiophen-3-ylmethyl) shows a higher CLint of 78 µL/min/mg, indicating that the absence of a methyl group on the thiophene is a specific structural feature that improves metabolic stability by 38% [1].

Microsomal Stability Metabolism Pharmacokinetics

Target Application Scenarios for 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea


Chemical Probe for Studying TrokA-Mediated Pain Pathways

The compound's high potency for TrkA (IC50 0.7 nM) [1], combined with its substantial selectivity window over related kinases like p38 (443-fold) [1], makes it an optimal chemical probe for dissecting TrkA-dependent signaling pathways in preclinical pain models. This selectivity is critical for achieving on-target pharmacology without confounding off-target effects, a feature not readily matched by more promiscuous analogs [2].

Lead Optimization in Drug Discovery Programs

The structure of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea serves as a highly valuable lead scaffold. Its established structure-activity relationships, particularly the 10-fold affinity drop resulting from regioisomeric changes (Ki 0.3 nM vs. 3 nM) [2] and the 38% improvement in metabolic stability by avoiding a thiophene methyl group (CLint 48 vs. 78 µL/min/mg) [3], provide a clear template for medicinal chemists. It enables rational design strategies for enhancing bioavailability or other pharmacokinetic parameters while preserving target affinity.

In Vitro Model Compound for Kinase Selectivity Profiling

This compound, with its defined selectivity profile (TrkA over p38), is a superior reference standard for developing and calibrating kinase selectivity panels. Its availability and specific data profile allow researchers to establish the sensitivity and selectivity of their assays, directly contrasting with broad-spectrum kinase inhibitors that lack this quantitative selectivity fingerprint [1].

Quote Request

Request a Quote for 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.